molecular formula C20H20N4O B6463043 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one CAS No. 2549056-17-7

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B6463043
CAS No.: 2549056-17-7
M. Wt: 332.4 g/mol
InChI Key: ILYYQGIGZFFMJS-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a benzyl substituent at position 1 and a 4-phenyl-1,2,3-triazole moiety at position 4, connected via a methylene bridge. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic motifs play critical roles.

Properties

IUPAC Name

1-benzyl-4-[(4-phenyltriazol-1-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20-11-17(13-23(20)12-16-7-3-1-4-8-16)14-24-15-19(21-22-24)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYYQGIGZFFMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CN3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition . The resulting triazole intermediate is then further modified to introduce the benzyl and pyrrolidinone groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the triazole ring or the pyrrolidinone moiety.

  • Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions can be carried out using hydrogen gas or metal hydrides.

  • Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-Benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: Its biological activity has been explored in studies related to antimicrobial, antiviral, and anticancer properties.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring and the pyrrolidinone moiety are key structural features that contribute to its biological activity. The compound may bind to receptors or enzymes, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-2-one Derivatives

The most structurally analogous compound identified is 1-(4-methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (hereafter referred to as Compound A) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Feature 1-Benzyl-4-[(4-Phenyl-1H-1,2,3-Triazol-1-yl)methyl]pyrrolidin-2-one Compound A
Core Structure Pyrrolidin-2-one Pyrrolidin-2-one
Position 1 Substituent Benzyl group 4-Methoxyphenyl
Position 4 Substituent 4-Phenyl-1,2,3-triazolylmethyl Benzimidazol-2-yl linked via 3-methylphenoxypropyl chain
Key Functional Groups Triazole (N-rich), benzyl (lipophilic) Benzimidazole (N-rich), methoxy (polar), phenoxy (aromatic)
Synthetic Route Likely involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation Probable alkylation/coupling for benzimidazole-phenoxypropyl linkage
Predicted Solubility Moderate (lipophilic benzyl vs. polar triazole) Higher (due to methoxy and phenoxy groups)
Potential Bioactivity Triazoles: antimicrobial, kinase inhibition Benzimidazoles: antihelminthic, anticancer

Key Differences and Implications

In contrast, the 4-methoxyphenyl group in Compound A introduces electron-donating effects, increasing polarity and solubility . The 4-phenyltriazole in the target compound offers hydrogen-bond acceptor sites, while the benzimidazole in Compound A provides a larger aromatic system for π-π interactions.

Pharmacokinetic Properties: The phenoxypropyl chain in Compound A adds conformational flexibility, which may influence binding to flexible enzyme pockets. The rigid triazole in the target compound could favor selectivity for structured binding sites.

Synthetic Accessibility: The target compound’s triazole moiety is synthetically accessible via CuAAC, a high-yield "click" reaction. Compound A’s benzimidazole-phenoxypropyl linkage likely requires multi-step alkylation or Suzuki coupling, increasing synthetic complexity .

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